

# Cyclononamine: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: Cyclononamine

Cat. No.: B15224075

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CAS Number: 59577-26-3

This technical guide provides an in-depth overview of **cyclononamine**, a cyclic amine of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines its known characteristics.

## Chemical and Physical Properties

**Cyclononamine**, also known as cyclononylamine, is a nine-membered cyclic aliphatic amine. Its fundamental properties are summarized in the table below. Additionally, properties for its common precursor, cyclononanone, and its hydrochloride salt are provided for comparative reference.

Property	Cyclononanamine	Cyclononanone	Cyclononanamine Hydrochloride
CAS Number	59577-26-3[1]	3350-30-9	60662-43-3
Molecular Formula	C <sub>9</sub> H <sub>19</sub> N[1]	C <sub>9</sub> H <sub>16</sub> O	C <sub>9</sub> H <sub>20</sub> ClN
Molecular Weight	141.25 g/mol [1]	140.22 g/mol	177.71 g/mol
Boiling Point	210.4°C at 760 mmHg[1]	95-97°C at 18 mmHg	Not available
Melting Point	Not available	24-26°C	180-190°C (decomposes)
Density	0.844 g/cm <sup>3</sup> [1]	0.959 g/mL at 25°C	Not available
Flash Point	74.2°C[1]	150°F	Not available
Refractive Index	1.451[1]	1.477	Not available
Solubility	Not available	Not available	Not available

## Synthesis of Cyclononanamine

The primary route for the synthesis of **cyclononanamine** is through the reductive amination of its corresponding ketone, cyclononanone. This common and versatile method in organic chemistry involves the reaction of the ketone with an amine source in the presence of a reducing agent.

## Experimental Protocol: Reductive Amination of Cyclononanone

This protocol describes a general procedure for the synthesis of **cyclononanamine** from cyclononanone using ammonia and a reducing agent.

Materials:

- Cyclononanone
- Ammonia (e.g., in methanol or as ammonium acetate)

- Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with  $H_2/Pd-C$ )
- Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
- Glacial acetic acid (optional, as a catalyst)
- Hydrochloric acid (for formation of the hydrochloride salt, if desired)
- Diethyl ether
- Sodium sulfate or magnesium sulfate (for drying)
- Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
- Equipment for purification (e.g., rotary evaporator, column chromatography setup)

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclononanone in an appropriate anhydrous solvent (e.g., methanol).
- **Addition of Amine Source:** Add an excess of the ammonia source (e.g., a solution of ammonia in methanol or ammonium acetate) to the solution of cyclononanone. If using ammonium acetate, it can also serve as a mild acid catalyst.
- **Acid Catalyst (Optional):** If the reaction is slow, a catalytic amount of glacial acetic acid can be added to facilitate the formation of the intermediate imine.
- **Addition of Reducing Agent:** Cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g., sodium cyanoborohydride) portion-wise to the stirring solution. The choice of reducing agent is critical; sodium cyanoborohydride is effective for reductive aminations as it is more selective for the iminium ion over the ketone.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours (typically 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- Workup:
  - Quench the reaction by carefully adding water or a dilute acid solution to decompose any remaining reducing agent.
  - Adjust the pH of the solution to basic (pH > 10) by adding a suitable base (e.g., sodium hydroxide solution).
  - Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or dichloromethane.
  - Combine the organic extracts and wash them with brine.
  - Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
  - Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **cyclononanamine**.
- Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

## Synthesis of Cyclononanamine Hydrochloride

For easier handling and storage, the free base of **cyclononanamine** can be converted to its hydrochloride salt.

Procedure:

- Dissolve the purified **cyclononanamine** in an anhydrous solvent such as diethyl ether.
- Slowly add a solution of hydrochloric acid in ether or bubble hydrogen chloride gas through the solution while stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

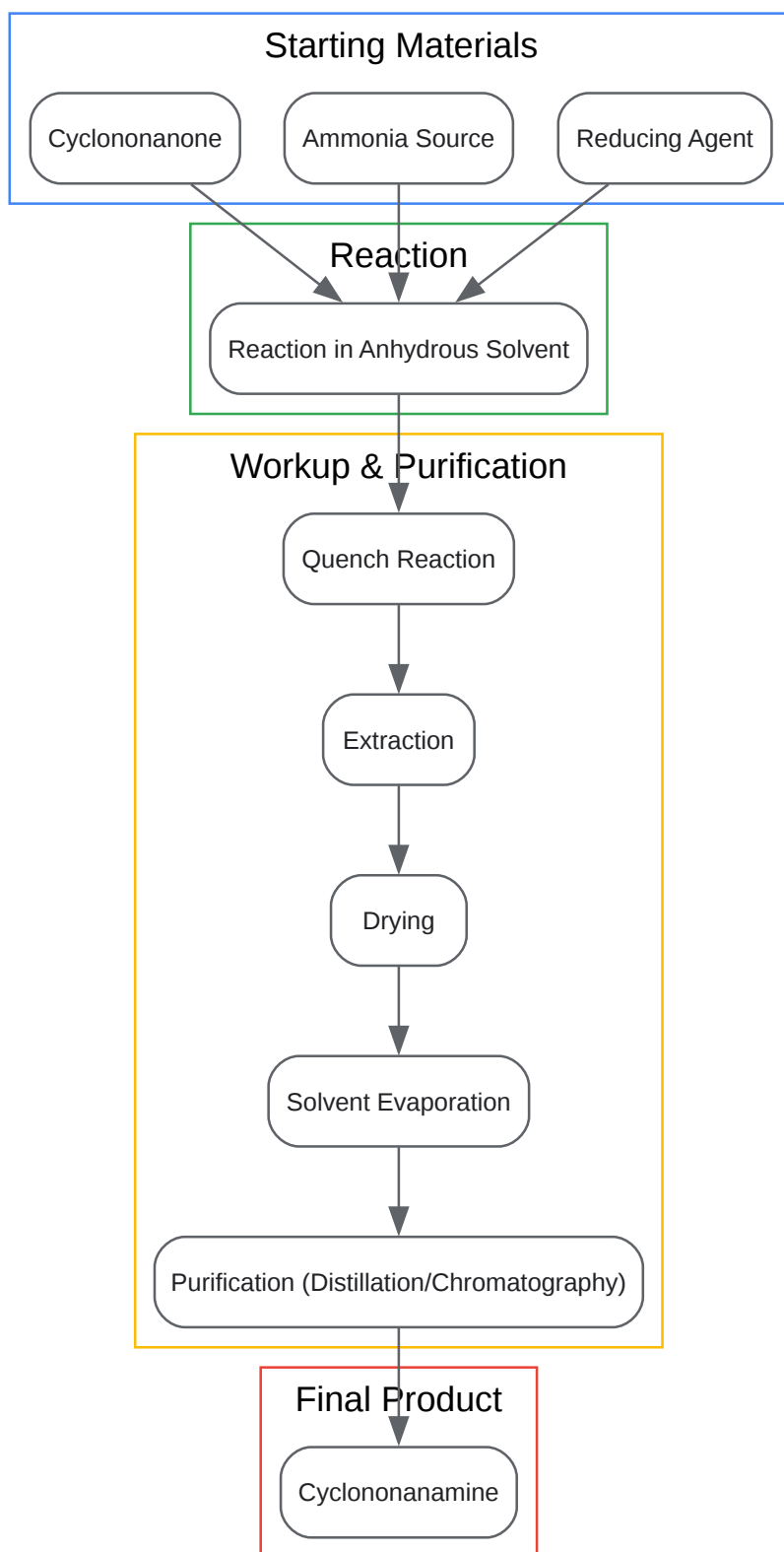
## Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the specific biological activities or associated signaling pathways of **cyclononanamine**. Further research is required to determine its pharmacological profile and mechanism of action.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **cyclononanamine** from cyclononanone via reductive amination.



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Caption: Workflow for the synthesis of **cyclononanamine**.

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## References

- 1. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
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